4-Chloro-6-(piperidin-4-yloxy)pyrimidine
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Overview
Description
4-Chloro-6-(piperidin-4-yloxy)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a piperidin-4-yloxy group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine typically involves the reaction of 4-chloropyrimidine with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(piperidin-4-yloxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The piperidin-4-yloxy group can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substituted Pyrimidines: Products with various functional groups replacing the chlorine atom.
N-oxides and Amines: Products from oxidation and reduction reactions.
Scientific Research Applications
4-Chloro-6-(piperidin-4-yloxy)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains .
Comparison with Similar Compounds
- 4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine
- 4-Chloro-6-(piperidin-4-yloxy)pyridine
- 4-Chloro-6-(piperidin-4-yloxy)quinoline
Comparison: 4-Chloro-6-(piperidin-4-yloxy)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
4-chloro-6-piperidin-4-yloxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-5-9(13-6-12-8)14-7-1-3-11-4-2-7/h5-7,11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKOEHDHOLJGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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